molecular formula C11H21NO5 B599974 Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid CAS No. 182959-73-5

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

Cat. No.: B599974
CAS No.: 182959-73-5
M. Wt: 247.291
InChI Key: ISRKGGQOVLQWDW-SFYZADRCSA-N
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Description

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the amino moiety. Its IUPAC name reflects the stereochemistry at the C2 (R) and C3 (S) positions, distinguishing it from other diastereomers and enantiomers. This compound is critical in peptide synthesis, where the Boc group enhances stability during solid-phase synthesis and reduces side reactions . It has a molecular formula of C₆H₁₃NO₃ (excluding the Boc group) and a molecular weight of 147.17 g/mol for the unprotected core structure . Commercial availability (e.g., Santa Cruz Biotechnology) and applications in synthesizing optically pure amino acids underscore its importance in medicinal chemistry .

Properties

IUPAC Name

(2R,3S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRKGGQOVLQWDW-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of hydroxy amino acids significantly influences their biological activity and synthetic utility. Key stereoisomers include:

Compound Name CAS Number Stereochemistry Optical Activity Key Properties/Applications
Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid 87421-23-6 (2R,3S) D(-)-threo Peptide synthesis; chiral building block
(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid 10148-71-7 (2S,3R) L(+)-threo Antimalarial agent (e.g., Actinoramide A)
(2S,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid 119111-65-8 (2S,3S) - Intermediate in β-lactam antibiotics
(2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid 87421-24-7 (2R,3R) - Research reagent; limited bioactivity

Key Differences :

  • Bioactivity: The (2S,3R) isomer is a component of Actinoramide A, a marine natural product with potent antimalarial activity, while the Boc-protected (2R,3S) variant is primarily a synthetic tool .
  • Optical Purity : The (2R,3S) and (2S,3R) enantiomers exhibit opposite optical rotations (D(-) vs. L(+)), critical for chiral resolution in drug development .

Structural Analogues with Modified Backbones

Unprotected Hydroxy Amino Acids
  • (2S)-2-Amino-3-hydroxy-3-methylbutanoic acid (CAS 2280-48-0): Shorter carbon chain (C4 vs. C5) and a geminal methyl-hydroxy group. Lower similarity (0.58) due to altered steric and electronic properties .
Boc-Protected Derivatives
  • Boc-(R)-2-(aminomethyl)-4-methylpentanoic acid (CAS 828254-17-7): Features an additional methylene group and aminomethyl substitution. Used in peptidomimetics for enhanced metabolic stability .
  • Boc-(3S,4S)-4-amino-3-hydroxy-5-(4'-benzoxyphenyl)pentanoic acid (CAS 204195-38-0): Aromatic side chain modifies hydrophobicity and binding affinity, relevant in kinase inhibitor design .

Biological Activity

Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a chiral amino acid derivative that plays a significant role in peptide synthesis and pharmaceutical research. Its unique structural features and biological properties make it a subject of interest in various scientific studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which stabilizes the amino group during reactions. The synthesis typically involves threonine aldolases that catalyze the formation of β-hydroxy-α-amino acids from glycine and aldehydes. This compound can also be produced through microbial fermentation processes, enhancing its availability for research purposes.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and proteins. Its functional groups enable participation in various biochemical reactions, such as:

  • Enzyme Catalysis : The compound can act as a substrate or inhibitor for various enzymes.
  • Protein Binding : It may influence protein interactions due to its stereochemistry.

1. Transport Mechanisms

Research indicates that this compound can interact with the L-type amino acid transporter 1 (LAT1), which is crucial for transporting essential amino acids across the blood-brain barrier (BBB). LAT1 is upregulated in cancer cells to meet their increased nutritional demands, making it a target for drug delivery systems .

3. Therapeutic Applications

The compound has been investigated for its therapeutic applications in drug development. Its structural characteristics allow it to serve as a building block in synthesizing peptides with specific biological activities. For example, it can be utilized in designing prodrugs that enhance drug delivery to target tissues .

Research Findings

A comprehensive analysis of various studies highlights the following key findings regarding the biological activity of this compound:

StudyFocusFindings
Peptide SynthesisDemonstrated utility in synthesizing complex peptides due to its chiral nature.
LAT1 InteractionShowed potential as an amino acid prodrug for targeted drug delivery in cancer therapy.
Antimicrobial ActivityRelated compounds exhibited significant antibiotic properties; suggests similar potential for Boc derivatives.

Case Studies

Case studies involving similar compounds provide insights into potential applications:

  • Drug Delivery Systems : Studies have shown that linking drugs with amino acids like this compound can enhance their transport across cellular membranes via LAT1.
  • Cancer Research : Inhibitors targeting LAT1 have been developed based on amino acid structures to reduce tumor growth effectively .

Q & A

Q. What are the key synthetic routes for Boc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, and how is stereochemical integrity maintained?

The synthesis typically involves chiral starting materials and sequential protection/deprotection strategies. The Boc (tert-butoxycarbonyl) group is introduced to protect the amino group early in the synthesis, followed by stereospecific reactions to install the hydroxyl and methyl branches. Chiral catalysts (e.g., asymmetric hydrogenation catalysts) or enzymatic resolution may ensure the (2R,3S) configuration . Purification via crystallization or chiral HPLC is critical to isolate the desired enantiomer .

Q. Which spectroscopic methods are most reliable for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : 1H and 13C NMR confirm backbone connectivity, while HSQC and HMBC resolve stereochemical assignments (e.g., distinguishing 3-hydroxy vs. 4-methyl groups) .
  • X-ray Crystallography : Provides definitive stereochemical validation if single crystals are obtainable .
  • HPLC with Chiral Columns : Validates enantiomeric purity (>97% is typical for research-grade material) .

Q. How should researchers handle storage and stability concerns for this compound?

Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group or oxidation of the hydroxyl moiety. Monitor stability via periodic HPLC analysis, particularly under acidic/basic conditions that may cleave the Boc group .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments reported for similar β-hydroxy-α-amino acids?

Discrepancies in literature (e.g., actinoramide A’s (2R,3R) vs. This compound’s (2R,3S) configuration) can arise from misassigned NOESY/ROESY correlations or insufficient resolution in NMR. Cross-validate using:

  • TOCSY/ROESY : To differentiate vicinal coupling constants (J values) for hydroxyl and amino protons .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values .

Q. How does this compound’s stereochemistry influence its utility in peptide-based drug design?

The (2R,3S) configuration enhances peptide backbone rigidity, favoring β-turn motifs that improve receptor binding selectivity. For example, its incorporation into antimalarial peptides (e.g., actinoramide analogs) increases proteolytic stability and target affinity . Methodologically, SPPS (solid-phase peptide synthesis) with HATU/DIPEA activation is recommended for coupling .

Q. What analytical challenges arise in quantifying trace degradation products, and how are they addressed?

Degradation pathways (e.g., Boc deprotection or hydroxyl oxidation) produce low-abundance impurities. Use:

  • LC-MS/MS : For sensitive detection of byproducts like tert-butyl alcohol (from Boc cleavage) or ketone derivatives .
  • Circular Dichroism (CD) : Monitors conformational changes in peptides containing this residue under stress conditions .

Q. How can researchers optimize enantioselective synthesis to minimize diastereomer formation?

  • Dynamic Kinetic Resolution : Employ catalysts like Ru-BINAP complexes to invert undesired stereocenters in situ .
  • Microreactor Technology : Enhances reaction control for exothermic steps (e.g., Boc protection), reducing racemization .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies?

Solvent polarity and pH significantly affect hydroxyl proton shifts. For example, in DMSO-d6, the 3-hydroxy proton appears downfield (δ 5.2–5.5 ppm) due to hydrogen bonding, whereas in CDCl3, it may split into multiplets. Always report solvent, temperature, and calibration standards .

Q. How to reconcile discrepancies in reported CAS numbers for stereoisomers?

Cross-reference CAS registries (e.g., 87421-23-6 for (2R,3S) vs. 119111-65-8 for (2S,3S)) with chiral HPLC retention times and optical rotation data ([α]D25 = -12.5° for (2R,3S) in methanol) .

Methodological Recommendations

Q. What protocols ensure reproducibility in Boc deprotection during peptide synthesis?

Use TFA (trifluoroacetic acid) in dichloromethane (1:4 v/v) for 2 hours at 0°C to minimize side reactions. Quench with cold diethyl ether and lyophilize to recover the free amine .

Q. Which in silico tools predict this compound’s reactivity in novel synthetic pathways?

  • Schrödinger’s Maestro : Models transition states for stereoretentive reactions.
  • ChemAxon’s Reactor : Predicts feasible protection/deprotection sequences .

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